N-(4-fluorophenyl)-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c1-12-9-17(23-18(21-12)13-3-2-8-20-10-13)25-11-16(24)22-15-6-4-14(19)5-7-15/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPCOPLSBJMHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on various research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a fluorophenyl group, a pyrimidine ring, and a sulfanyl acetamide moiety. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN4S |
| Molecular Weight | 348.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The compound has been studied for its potential to inhibit certain kinases and phosphodiesterases, which play critical roles in cellular processes including proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that the compound reduced the viability of several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM depending on the cell type .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects on A549 (lung) and MDA-MB-231 (breast) cancer cell lines.
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : The compound significantly inhibited cell growth in a dose-dependent manner, with apoptosis confirmed through flow cytometry analysis.
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to determine susceptibility.
- Results : Zones of inhibition were observed, indicating effective antibacterial activity at concentrations as low as 50 µg/mL.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C18H19FN4OS
- Molecular Weight : 356.43 g/mol
Structural Features
The compound features:
- Aromatic Fluorophenyl Group : Enhances lipophilicity and biological activity.
- Pyrimidine Ring : Known for its role in nucleic acid structure and function.
- Sulfanyl Group : May contribute to the compound's reactivity and interaction with biological targets.
Medicinal Chemistry
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide is being investigated for its potential as a therapeutic agent in several areas:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The pyrimidine moiety is often associated with antitumor properties due to its ability to interfere with DNA synthesis and repair mechanisms.
- Antimicrobial Properties : There is growing interest in the use of such compounds to combat resistant strains of bacteria and fungi, particularly through mechanisms that disrupt microbial cell function or inhibit essential metabolic pathways .
Biochemical Research
The compound's unique structure allows it to interact with various biological targets, making it suitable for studies on:
- Enzyme Inhibition : The presence of the sulfanyl group suggests potential interactions with enzyme active sites, which could lead to the development of inhibitors for enzymes implicated in disease processes, such as kinases or proteases .
- Receptor Modulation : Investigations into how this compound interacts with specific receptors (e.g., G-protein coupled receptors) could provide insights into its mechanism of action and therapeutic potential in neurological disorders or metabolic diseases .
Drug Development
Given its promising biological activity, this compound is being explored as a lead compound for drug development. Key aspects include:
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the compound's structure affect its biological activity can aid in optimizing efficacy and reducing toxicity.
- Formulation Development : Research on delivery methods, such as nanoparticle encapsulation or prodrug strategies, is ongoing to enhance bioavailability and target specificity.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar pyrimidine derivatives. The results indicated that modifications to the pyrimidine ring significantly enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects if optimized properly .
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfanyl-containing compounds demonstrated their effectiveness against resistant bacterial strains. The study highlighted the importance of the sulfanyl group in enhancing antimicrobial activity through disruption of bacterial membrane integrity . This suggests potential applications for this compound in treating infections caused by multidrug-resistant pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Structural Differences: Replaces the 6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl group with a 4,6-diaminopyrimidin-2-yl moiety.
- Functional Implications: The 4,6-diamino groups enhance hydrogen-bonding capacity, as evidenced by natural bond orbital (NBO) analysis, which predicts stronger intermolecular interactions compared to the methyl-pyridinyl substitution in the target compound.
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences : Substitutes the 4-fluorophenyl group with a 4-chlorophenyl ring.
- Chlorine’s higher electronegativity and larger atomic radius may alter solubility and membrane permeability compared to fluorine.
Heterocyclic Variants with Triazole Cores
VUAA-1 and OLC-12
- Structural Differences : Replace the pyrimidine core with a 1,2,4-triazole ring.
- Functional Implications: These compounds act as Orco agonists, critical for insect olfactory signaling. The triazole ring’s smaller size and different electronic profile may enhance receptor activation compared to pyrimidine-based structures.
Pharmaceutical Impurities and Derivatives
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
- Structural Differences : Features an imidazo[1,2-a]pyridine core instead of pyrimidine.
- Functional Implications :
Cyclopentapyrimidin Derivatives
N-[2-(diethylamino)ethyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-4,5,6,7-tetrahydro-1H-cyclopentapyrimidin-1-yl)acetamide
- Structural Differences: Incorporates a cyclopentapyrimidinone ring and a trifluoromethyl biphenyl group.
- The trifluoromethyl group enhances electron-withdrawing effects, which may modulate pharmacokinetic properties such as half-life.
Q & A
What are the key steps in synthesizing N-(4-fluorophenyl)-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide, and how can purity be ensured?
Level: Basic
Answer:
The synthesis typically involves multi-step routes, including:
Coupling Reactions: Formation of the pyrimidine core via nucleophilic substitution or cross-coupling.
Thioether Linkage: Introduction of the sulfanyl group using reagents like thiourea or thiols under controlled pH.
Acetamide Formation: Amidation of the intermediate with 4-fluoroaniline derivatives.
Purity Optimization:
- Analytical Monitoring: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
- Recrystallization: Purify intermediates using solvents like ethanol or acetonitrile.
- Spectroscopic Validation: Confirm purity via H/C NMR and mass spectrometry (MS) .
How can discrepancies in reported biological activity data for this compound be resolved?
Level: Advanced
Answer:
Contradictions may arise from:
- Assay Variability: Differences in cell lines, concentrations, or protocols.
- Compound Stability: Degradation under storage or experimental conditions.
Methodological Solutions:
- Replicate Studies: Conduct independent assays with standardized protocols.
- Orthogonal Assays: Validate activity using complementary techniques (e.g., enzymatic vs. cell-based assays) .
- Stability Profiling: Perform kinetic studies under varying temperatures and pH to identify degradation products .
What spectroscopic and computational methods are recommended for structural confirmation?
Level: Basic
Answer:
Key Techniques:
| Method | Purpose |
|---|---|
| H/C NMR | Confirm backbone structure and substituents |
| FT-IR | Identify functional groups (e.g., C=O, S-C) |
| High-Resolution MS | Verify molecular weight and fragmentation patterns |
Computational Aids:
- Density Functional Theory (DFT): Predict NMR/IR spectra for comparison with experimental data.
How can computational modeling elucidate interactions between this compound and biological targets?
Level: Advanced
Answer:
Workflow:
Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases).
Molecular Dynamics (MD): Simulate ligand-protein interactions over time to assess stability.
Free Energy Calculations: Apply MM-GBSA/PBSA to quantify binding affinities .
Validation: Cross-reference computational predictions with mutagenesis or X-ray crystallography data .
What strategies optimize reaction conditions for high-yield synthesis?
Level: Basic
Answer:
Critical Parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalyst Use: Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
- Temperature Control: Gradual heating (60–100°C) to prevent side reactions.
Case Study: Adjusting stoichiometry of the sulfanyl donor improved yield by 22% in analogous compounds .
How can kinetic and thermodynamic studies inform stability under physiological conditions?
Level: Advanced
Answer:
Experimental Design:
- pH Stability: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition .
- Half-Life Calculation: Conduct accelerated stability studies at elevated temperatures (40–60°C) .
What functional groups are critical for modulating bioactivity?
Level: Basic
Answer:
Key Moieties:
- 4-Fluorophenyl Group: Enhances lipophilicity and membrane permeability.
- Pyrimidine Core: Acts as a hydrogen-bond acceptor for target engagement.
- Sulfanyl Linker: Facilitates redox-sensitive interactions .
Structure-Activity Relationship (SAR): Fluorine substitution on the phenyl ring correlates with improved IC values in kinase inhibition assays .
How is X-ray crystallography applied to determine this compound’s crystal structure?
Level: Advanced
Answer:
Workflow:
Crystallization: Use vapor diffusion or slow evaporation to grow single crystals.
Data Collection: Employ synchrotron radiation or Bruker D8 diffractometers.
Refinement: Apply SHELXL for structure solution and validation .
Example: Analogous chlorophenyl derivatives showed intramolecular N–H⋯N hydrogen bonds stabilizing a folded conformation .
How can derivatives be designed to improve pharmacokinetic properties?
Level: Advanced
Answer:
Derivatization Strategies:
- Prodrug Approach: Introduce ester groups to enhance solubility.
- Metabolic Shielding: Replace labile hydrogens with deuterium or fluorine.
- PEGylation: Attach polyethylene glycol (PEG) chains to prolong half-life .
In Silico Screening: Use QSAR models to predict ADMET profiles before synthesis .
What are common synthetic impurities, and how are they characterized?
Level: Basic
Answer:
Typical Impurities:
- Unreacted Intermediates: Residual pyrimidine precursors.
- Oxidation Byproducts: Sulfoxide/sulfone derivatives from sulfanyl group oxidation.
Characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
